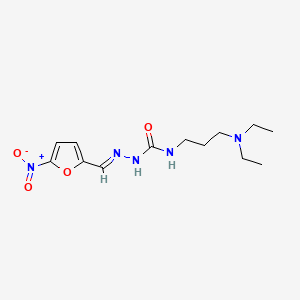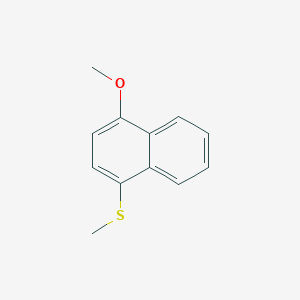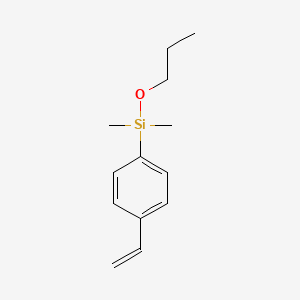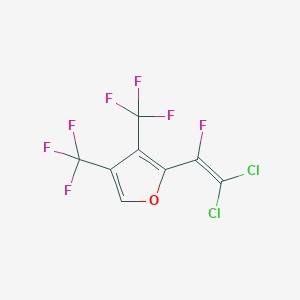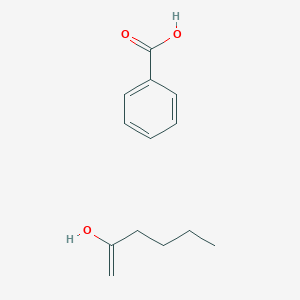![molecular formula C12H19ClN2O B14338843 1-{4-[(3-Chloropropyl)(methyl)amino]but-2-YN-1-YL}pyrrolidin-2-one CAS No. 110797-76-7](/img/structure/B14338843.png)
1-{4-[(3-Chloropropyl)(methyl)amino]but-2-YN-1-YL}pyrrolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{4-[(3-Chloropropyl)(methyl)amino]but-2-YN-1-YL}pyrrolidin-2-one is a synthetic organic compound characterized by its unique structure, which includes a pyrrolidinone ring and an alkyne group
Métodos De Preparación
The synthesis of 1-{4-[(3-Chloropropyl)(methyl)amino]but-2-YN-1-YL}pyrrolidin-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Preparation of the Alkyne Intermediate: The alkyne group is introduced through a reaction involving a terminal alkyne and an appropriate halide under basic conditions.
Formation of the Pyrrolidinone Ring: The pyrrolidinone ring is formed through a cyclization reaction, often involving an amine and a carbonyl compound.
Introduction of the Chloropropyl Group: The chloropropyl group is introduced via a substitution reaction, where a suitable chlorinating agent reacts with the intermediate compound.
Industrial production methods may involve optimization of these steps to improve yield and scalability, often using catalysts and specific reaction conditions to enhance efficiency.
Análisis De Reacciones Químicas
1-{4-[(3-Chloropropyl)(methyl)amino]but-2-YN-1-YL}pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The chloropropyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, forming new derivatives.
Addition: The alkyne group can participate in addition reactions with halogens or hydrogen, leading to the formation of dihalo or hydrogenated products.
Aplicaciones Científicas De Investigación
1-{4-[(3-Chloropropyl)(methyl)amino]but-2-YN-1-YL}pyrrolidin-2-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or treatments.
Industry: The compound is utilized in the production of specialty chemicals and materials, contributing to advancements in various industrial processes.
Mecanismo De Acción
The mechanism of action of 1-{4-[(3-Chloropropyl)(methyl)amino]but-2-YN-1-YL}pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and identify the key targets involved.
Comparación Con Compuestos Similares
1-{4-[(3-Chloropropyl)(methyl)amino]but-2-YN-1-YL}pyrrolidin-2-one can be compared with similar compounds such as:
3-Chloro-N,N-dimethylpropylamine hydrochloride: This compound shares the chloropropyl group but lacks the pyrrolidinone ring and alkyne group.
Ethyl 1 H -indole-3-carboxylates: These compounds have different core structures but may exhibit similar biological activities.
Other Pyrrolidinone Derivatives: Compounds with similar pyrrolidinone rings but different substituents can provide insights into the unique properties of this compound.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
110797-76-7 |
|---|---|
Fórmula molecular |
C12H19ClN2O |
Peso molecular |
242.74 g/mol |
Nombre IUPAC |
1-[4-[3-chloropropyl(methyl)amino]but-2-ynyl]pyrrolidin-2-one |
InChI |
InChI=1S/C12H19ClN2O/c1-14(9-5-7-13)8-2-3-10-15-11-4-6-12(15)16/h4-11H2,1H3 |
Clave InChI |
KRDUTIOHAJHHON-UHFFFAOYSA-N |
SMILES canónico |
CN(CCCCl)CC#CCN1CCCC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


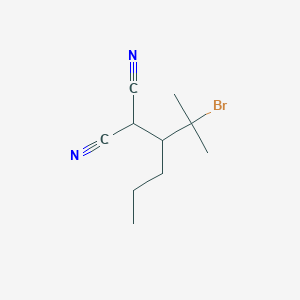
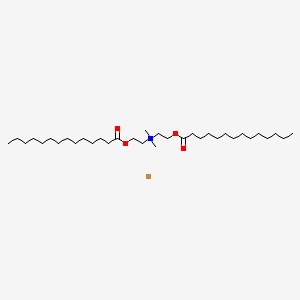

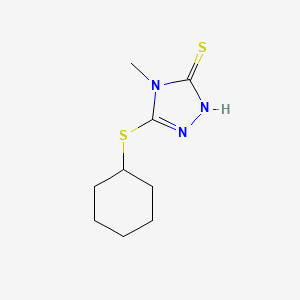
![2-[(5E)-5-[[4-[bis(2-chloroethyl)amino]phenyl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid;N-methylmethanamine](/img/structure/B14338777.png)

